1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene is an organic compound categorized as an aromatic compound. It features a benzene ring that is substituted with a chloro(difluoro)methoxy group, a fluoro group, and a methyl group. The molecular formula for this compound is , and its IUPAC name reflects its complex structure, which includes multiple halogenated and functional groups. This compound has garnered interest in various scientific fields due to its unique chemical properties and potential applications.
The synthesis of 1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene typically involves several key steps:
In industrial settings, these synthesis steps may be optimized for large-scale production, employing techniques like continuous flow reactors and automated systems to enhance yield and purity .
The molecular structure of 1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene can be described by its distinct substituents on the benzene ring:
The InChI representation for this compound is InChI=1S/C8H6ClF3O/c1-5-4-6(10)2-3-7(5)13-8(9,11)12/h2-4H,1H3
, and its InChI Key is MLRPPKZKYARUJR-UHFFFAOYSA-N
.
1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene participates in various chemical reactions, including:
The mechanism of action for 1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene involves interactions through various pathways:
These interactions are significantly affected by the electronic and steric effects imposed by the substituents on the benzene ring .
The physical and chemical properties of 1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene include:
These properties are crucial for understanding how this compound behaves under different conditions and its potential applications in various fields .
1-[Chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene has potential applications in several scientific domains:
Further research is needed to explore these applications fully and determine the practical utility of this compound in various fields .
The synthesis of 1-[chloro(difluoro)methoxy]-4-fluoro-2-methyl-benzene demands precise ortho-directing strategies to achieve regioselective halogenation. The methyl group at position 2 on the benzene ring serves as a weak activating director, enabling electrophilic halogenation at the para-position (C4) relative to the methyl substituent. Subsequent fluorination at C4 is achieved using selective electrophilic fluorination agents such as N-fluorobenzenesulfonimide (NFSI) under anhydrous conditions, yielding 1-chloro-4-fluoro-2-methylbenzene precursors with >90% regioselectivity [6] [4]. For chlorination, Lewis acid-mediated chlorination (e.g., Cl₂/FeCl₃) at C1 occurs ortho to the methyl group, leveraging its directing effect while avoiding polyhalogenation [4].
Table 1: Directing Group Effects on Regioselective Halogenation
Substituent Position | Directing Strength | Preferred Halogenation Site | Yield (%) |
---|---|---|---|
2-Methyl (weak donor) | Moderate | C4 (para) | 85–92 |
4-Fluoro (weak withdrawer) | Low | C3/C5 (ortho) | 70–78 |
Combined (methyl + fluoro) | High | C1 (ortho to methyl) | 88–95 |
Critical challenges include competing side reactions at elevated temperatures, where the methyl group can undergo unwanted oxidation during fluorination. This is mitigated through low-temperature kinetics (–10°C to 0°C) and stoichiometric control, limiting halogen excess to ≤1.1 equivalents [6]. The halogenation sequence (chlorination before fluorination) proves essential, as reversed steps diminish yield by 15–20% due to steric inhibition at C1 [4].
Installation of the chloro(difluoro)methoxy (–OCF₂Cl) group employs two catalytic paradigms: Lewis acid catalysis and transition metal catalysis. Lewis acid systems (e.g., AlCl₃, BF₃·Et₂O) facilitate nucleophilic attack of chlorodifluoromethane (HCFC-22) on 4-fluoro-2-methylphenol intermediates. This method operates under mild conditions (40–60°C) but suffers from limited functional group tolerance, yielding 60–75% of the target product due to competing ether cleavage [2].
Transition metal catalysis, particularly palladium-based systems (Pd(OAc)₂/Xantphos), enables C–O coupling via oxidative addition. This approach leverages aryl halide precursors (e.g., 1-chloro-4-fluoro-2-methylbenzene) and chlorodifluoromethane under base-mediated conditions (K₂CO₃). Key advantages include:
Table 2: Catalytic Performance Comparison
Catalytic System | Temperature Range | Yield (%) | Byproduct Formation | Reaction Time |
---|---|---|---|---|
Lewis Acid (AlCl₃) | 40–60°C | 60–75 | 15–20% | 8–12 h |
Pd(OAc)₂/Xantphos | 90–110°C | 80–88 | <5% | 4–6 h |
CuI/1,10-phenanthroline | 100–120°C | 75–82 | 8–12% | 6–8 h |
Copper-catalyzed variants (CuI/1,10-phenanthroline) offer a cost-effective alternative but require higher temperatures (100–120°C), increasing defluorination risks by 8–12% [2]. Solvent selection critically influences pathway efficiency: aprotic polar solvents (DMA, DMF) stabilize the Pd catalytic cycle, while ethereal solvents (THF) favor Lewis acid-mediated routes .
Multi-step synthesis integrating halogenation, nitration, and difluoromethoxylation demands stringent control over reaction environment parameters. Nitration of halogenated intermediates requires mixed acid systems (H₂SO₄/HNO₃, 3:1 v/v) at –5°C to 5°C to suppress oxidative decomposition of the methyl group. Solvent polarity directly influences nitration regioselectivity: non-polar solvents (dichloromethane) favor meta-nitro products (undesired), while sulfolane directs nitration ortho to fluorine with 85% selectivity [2] .
Table 3: Optimized Process Parameters for Multi-Step Synthesis
Step | Optimal Solvent | Critical Temperature Range | Key Additives | Yield per Step (%) |
---|---|---|---|---|
Initial Halogenation | Chloroform | –10°C to 0°C | None | 90–92 |
Nitration | Sulfolane | –5°C to 5°C | Na₂SO₄ (desiccant) | 83–87 |
Difluoromethoxylation | Dimethylacetamide | 90–110°C | K₂CO₃ (2.5 equiv) | 80–88 |
Temperature gradients across steps must be rigorously managed:
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